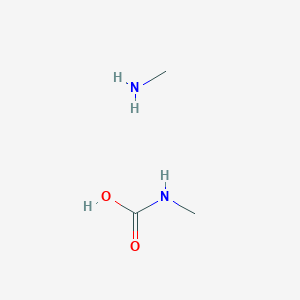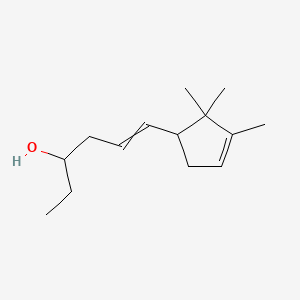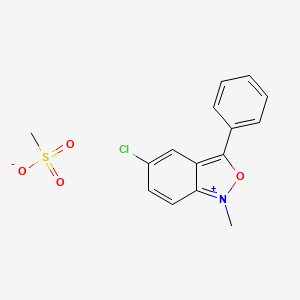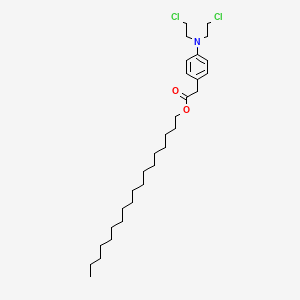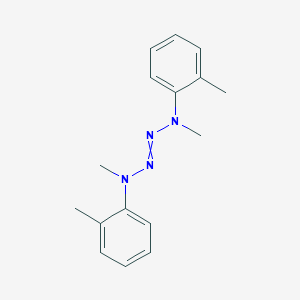
1,4-Dimethyl-1,4-bis(2-methylphenyl)tetraaz-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-1,4-bis(2-methylphenyl)tetraaz-2-ene is an organic compound that belongs to the class of tetraazenes This compound is characterized by the presence of two methyl groups and two 2-methylphenyl groups attached to a tetraazene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1,4-bis(2-methylphenyl)tetraaz-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylhydrazine with a suitable methylating agent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1,4-bis(2-methylphenyl)tetraaz-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The methyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted tetraazenes.
Scientific Research Applications
1,4-Dimethyl-1,4-bis(2-methylphenyl)tetraaz-2-ene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1,4-bis(2-methylphenyl)tetraaz-2-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-1,4-bis(phenyl)tetraaz-2-ene: Similar structure but lacks the 2-methyl groups on the phenyl rings.
1,4-Dimethyl-1,4-bis(4-methylphenyl)tetraaz-2-ene: Similar structure with methyl groups in different positions on the phenyl rings.
Uniqueness
1,4-Dimethyl-1,4-bis(2-methylphenyl)tetraaz-2-ene is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
64542-44-5 |
|---|---|
Molecular Formula |
C16H20N4 |
Molecular Weight |
268.36 g/mol |
IUPAC Name |
N-[(N,2-dimethylanilino)diazenyl]-N,2-dimethylaniline |
InChI |
InChI=1S/C16H20N4/c1-13-9-5-7-11-15(13)19(3)17-18-20(4)16-12-8-6-10-14(16)2/h5-12H,1-4H3 |
InChI Key |
DSIMCRPGLATMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C)N=NN(C)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


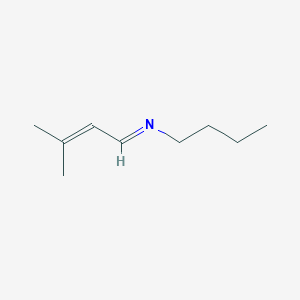
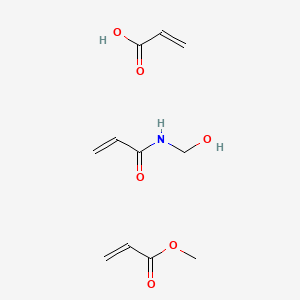
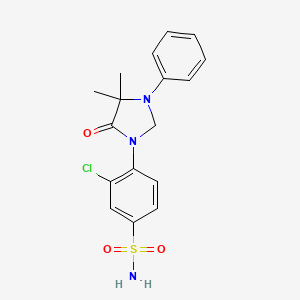


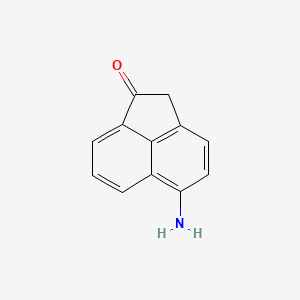

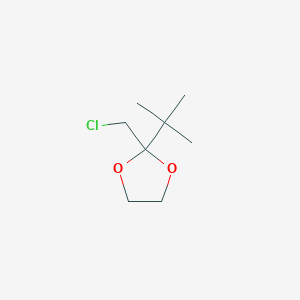
![4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol](/img/structure/B14480966.png)
